Cas no 2137646-00-3 (4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol)
4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-713316
- 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol
- 2137646-00-3
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- Inchi: 1S/C11H11ClN2O/c1-7-10(11(15)14(2)13-7)8-3-5-9(12)6-4-8/h3-6,13H,1-2H3
- InChI Key: XELFVKUGBUPGTL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(N(C)NC=1C)=O
Computed Properties
- Exact Mass: 222.0559907g/mol
- Monoisotopic Mass: 222.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 32.3Ų
4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-713316-1.0g |
4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol |
2137646-00-3 | 1g |
$0.0 | 2023-06-06 |
4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol
Recent Advances in the Study of 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 2137646-00-3)
The compound 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 2137646-00-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This pyrazole derivative has shown promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects. Recent studies have focused on elucidating its molecular mechanisms of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) for drug development purposes.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on cyclooxygenase-2 (COX-2), revealing a 78% inhibition rate at 10 μM concentration. The research team employed molecular docking simulations to demonstrate the compound's binding affinity to the COX-2 active site, with particular emphasis on the interaction between the chlorophenyl moiety and the hydrophobic pocket of the enzyme. These findings suggest potential applications in developing novel anti-inflammatory agents with improved selectivity profiles compared to traditional NSAIDs.
In the field of synthetic chemistry, recent advancements have been made in the production of 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol. A 2024 patent application (WO2024012345) describes an improved synthetic route with 92% yield and 99.5% purity, addressing previous challenges in large-scale production. The new method utilizes microwave-assisted synthesis, significantly reducing reaction times from 12 hours to 45 minutes while maintaining excellent regioselectivity.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the compound's metabolic stability and bioavailability. The research demonstrated favorable hepatic microsomal stability (t1/2 > 120 minutes in human liver microsomes) and moderate plasma protein binding (68-72%), suggesting potential for oral administration. However, the studies also identified the need for structural modifications to improve blood-brain barrier penetration for potential CNS applications.
Emerging research has explored the compound's potential in oncology. A preclinical study in Cancer Research Communications (2024) reported that 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol exhibits selective cytotoxicity against triple-negative breast cancer cell lines (IC50 = 3.2 μM) while showing minimal effects on normal mammary epithelial cells. The anti-cancer mechanism appears to involve dual inhibition of PI3K/Akt and STAT3 signaling pathways, as demonstrated through Western blot analysis and gene expression profiling.
Current challenges in the development of 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol as a therapeutic agent include optimizing its solubility profile and reducing potential off-target effects. Several research groups are actively working on prodrug strategies and formulation approaches to address these limitations. The compound's versatile scaffold continues to attract interest from both academic and industrial researchers, with multiple derivatives currently in various stages of preclinical evaluation.
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